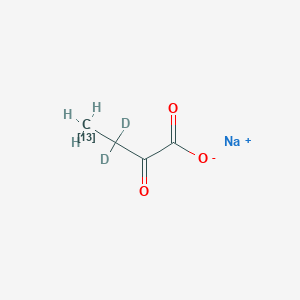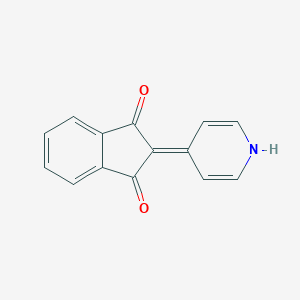
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
Descripción general
Descripción
“3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one” is a compound used for proteomics research . It has a molecular formula of C14H9NO2 and a molecular weight of 223.23 .
Molecular Structure Analysis
The molecular structure of “3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one” involves two competitive hydrogen bonding (HB) isomers . One conformer reveals a five-membered ring HB structure between O-H and carbonyl oxygen, while the other possesses a six-membered ring HB formation between O-H and pyridyl nitrogen .Chemical Reactions Analysis
Upon excitation, both conformers of “3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one” undergo an excited-state intramolecular proton transfer (ESIPT) reaction . This reaction results in a tautomer emission .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including compounds similar to 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potential as antiviral agents .
Anti-inflammatory Activity
The indole nucleus is a common feature in many synthetic drug molecules due to its affinity to bind with multiple receptors. This characteristic makes indole derivatives, like 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, candidates for anti-inflammatory drugs, as they can modulate the body’s inflammatory response .
Anticancer Activity
Indole derivatives are also explored for their anticancer activities. They can interact with various cellular targets and may induce apoptosis or inhibit cell proliferation in cancer cells. The structural features of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one could be leveraged to design new anticancer agents .
Antimicrobial Activity
The antimicrobial potential of indole derivatives extends to combating bacteria, fungi, and other pathogens. Research into compounds like 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one could lead to the development of new antimicrobial drugs that address the growing concern of antibiotic resistance .
Antitubercular Activity
Indole-based compounds have been investigated for their activity against Mycobacterium tuberculosis. Derivatives of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one could be synthesized and tested for their efficacy in treating tuberculosis, a disease that remains a significant global health challenge .
Non-linear Optical (NLO) Properties
Indole derivatives can be incorporated into materials with non-linear optical properties, which are of great interest for optical signal processing applications. The molecular structure of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one could be utilized in designing materials for optical triggering, light frequency transducers, and optical memories .
Direcciones Futuras
Propiedades
IUPAC Name |
3-hydroxy-2-pyridin-4-ylinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDMVMGNNVIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one?
A1: The synthesis involves reacting phthalic anhydride with 4-picoline, using dodecane as the solvent and zinc chloride (ZnCl2) as the catalyst. This reaction is carried out at 190°C for 24 hours, yielding 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one at a 90.6% yield [].
Q2: How is the synthesized 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one characterized?
A2: The structure of the synthesized compound is confirmed through spectroscopic analyses, including 1H Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

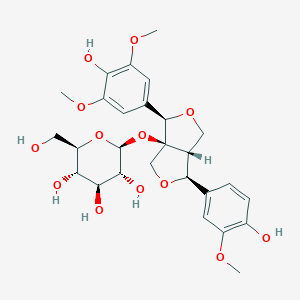
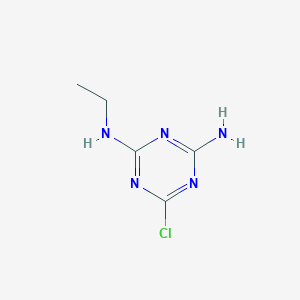

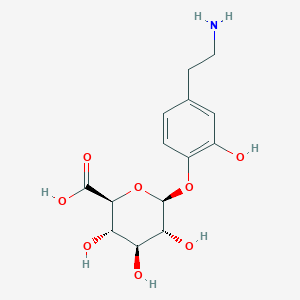

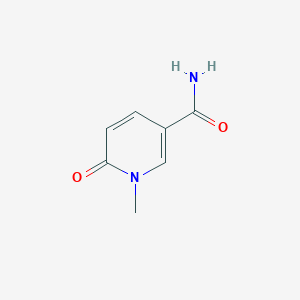

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)




